molecular formula C17H15N3O3 B2529574 N'-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide CAS No. 1266372-19-3

N'-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No. B2529574
CAS RN: 1266372-19-3
M. Wt: 309.325
InChI Key: QIWFDYYIUAZFIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate hydrazine with a cyanoacetyl derivative. The exact conditions and reagents would depend on the specific requirements of the reaction .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the phenyl, cyano, hydroxy, and hydrazide groups. These groups could participate in various intra- and intermolecular interactions, influencing the compound’s shape and properties .


Chemical Reactions Analysis

The compound’s reactivity would be significantly influenced by the presence of the hydrazide, cyano, and hydroxy groups. These groups are known to participate in various chemical reactions, including condensation, substitution, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Chemistry

The cyanoacetamide moiety in this compound serves as a versatile building block for heterocyclic synthesis. Researchers have exploited its reactivity to create novel heterocyclic structures. By reacting N-aryl or N-heteryl cyanoacetamides with various reagents, they can form diverse heterocycles. These compounds find applications in drug discovery and development due to their potential as chemotherapeutic agents .

Biological Activities and Drug Design

Derivatives of cyanoacetamide have demonstrated diverse biological activities. Biochemists have investigated their potential as antiviral, antibacterial, and antitumor agents. The active hydrogen at position C-2 allows for condensation and substitution reactions, making these derivatives valuable in drug design .

Quinoline Derivatives and Pharmacology

The compound’s structure resembles quinoline-2,4-diones, which play essential roles in natural and synthetic chemistry. Quinolones, derived from quinine, exhibit pharmacological significance. Researchers have explored quinoline-2,4-dione derivatives for their utility in synthesizing fused ring systems. These compounds have been used to treat conditions such as nocturnal leg cramps and arthritis .

Hydroxylamine Synthesis and Organic Chemistry

The compound’s cyano group enables the synthesis of α-cyano hydroxylamines. Researchers have achieved this via a three-component reaction involving aromatic aldehydes, phenylhydroxylamine, and trimethylsilyl cyanide. These α-cyano hydroxylamines find applications in organic synthesis .

4-Hydroxy-2-quinolones and Drug Development

Exploring 4-hydroxy-2-quinolones has become crucial in drug research. These compounds exhibit interesting pharmaceutical and biological activities. Researchers have synthesized heteroannelated derivatives based on this scaffold. Their applications span various ring sizes, and many display unique biological properties .

Aminopyrazole Formation and Synthetic Routes

The compound’s reaction with hydrazonoyl chloride leads to aminopyrazole structures. Additionally, treatment with sodium nitrite yields pyrazolo[3,4-d]1,2,3-triazine derivatives. These heterocyclic compounds hold promise in medicinal chemistry and drug development .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in fields like pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

2-cyano-N'-(2-hydroxy-2,2-diphenylacetyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c18-12-11-15(21)19-20-16(22)17(23,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,23H,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWFDYYIUAZFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC(=O)CC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide

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